molecular formula C25H22N2O2 B12873084 3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole

3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole

Cat. No.: B12873084
M. Wt: 382.5 g/mol
InChI Key: LMQRQIWAVVKVCC-UHFFFAOYSA-N
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Description

3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is a complex organic compound that features a unique combination of phenyl, oxazole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then reacted with a phenyl-substituted isoxazole precursor under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trisubstituted Pyrazoles: These compounds also feature a five-membered ring with nitrogen atoms and have similar biological activities.

    1,2,4-Triazolo[4,3-a]quinoxaline: This compound has a fused ring system and exhibits antiviral and antimicrobial activities.

Uniqueness

3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is unique due to its specific combination of phenyl, oxazole, and isoxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methylphenyl)-4-[4-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H22N2O2/c1-17-7-5-6-10-21(17)25-26-23(16-28-25)19-11-13-20(14-12-19)24-15-22(27-29-24)18-8-3-2-4-9-18/h2-14,23-24H,15-16H2,1H3

InChI Key

LMQRQIWAVVKVCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(CO2)C3=CC=C(C=C3)C4CC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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